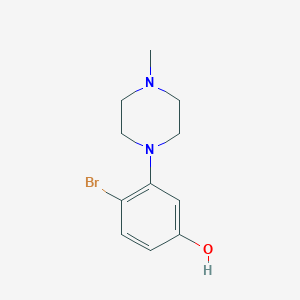

4-Bromo-3-(4-methylpiperazin-1-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-(4-methylpiperazin-1-yl)phenol, also known as BRL-15572, is a chemical compound that belongs to the class of phenols. It is a potent and selective antagonist of the serotonin 5-HT1B receptor, which plays a crucial role in the regulation of various physiological processes, including mood, appetite, and sleep. BRL-15572 has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders.

Applications De Recherche Scientifique

Modeling of Protein Active Sites

Research has demonstrated the use of derivatives of 4-Bromo-3-(4-methylpiperazin-1-yl)phenol in mimicking the active sites of type 3 copper proteins, which are crucial for understanding enzymatic mechanisms. For instance, studies involving unsymmetrical compartmental dinucleating ligands, including 4-Bromo-3-(4-methylpiperazin-1-yl)phenol variants, have been synthesized to model these active sites, focusing on the influence of adjacent heteroatoms or groups on enzymatic activity, such as catecholase activity. This research sheds light on the structural and functional mimicry of enzyme active sites, providing insights into enzymatic processes and potential applications in biomimetic catalysis (Merkel et al., 2005).

Synthesis and Biological Activities

Another area of application involves the synthesis of complex molecules for evaluating their biological activities. For example, derivatives of 4-Bromo-3-(4-methylpiperazin-1-yl)phenol have been synthesized and assessed for their antibacterial and antifungal properties. This includes the development of novel compounds with potential therapeutic applications, highlighting the chemical's role in drug discovery and development processes (Pundeer et al., 2013).

Material Science and Catalysis

The compound and its derivatives have also found applications in material science and catalysis. Studies have explored its use in creating efficient catalytic systems for chemical reactions such as the Suzuki–Miyaura cross-coupling, a pivotal reaction in organic synthesis. This research not only expands the utility of 4-Bromo-3-(4-methylpiperazin-1-yl)phenol in synthesizing complex organic molecules but also contributes to the development of novel catalytic methods that are more efficient and environmentally friendly (Keesara & Parvathaneni, 2016).

Propriétés

IUPAC Name |

4-bromo-3-(4-methylpiperazin-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-13-4-6-14(7-5-13)11-8-9(15)2-3-10(11)12/h2-3,8,15H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVJNMFYHQMFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(4-methylpiperazin-1-yl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2730394.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)

![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)

![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2730399.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2730414.png)

![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2730415.png)